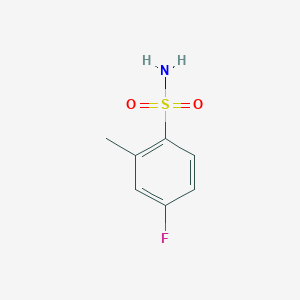

4-Fluoro-2-methylbenzenesulfonamide

Übersicht

Beschreibung

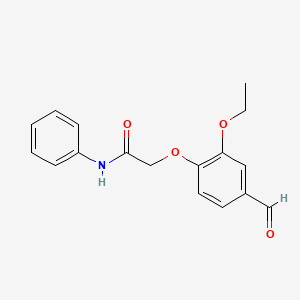

4-Fluoro-2-methylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance the selectivity and potency of certain inhibitors, such as COX-2 inhibitors, which are relevant in the treatment of conditions like rheumatoid arthritis and acute pain . Additionally, the fluorine atom's presence affects the binding interactions with enzymes, as seen in the case of carbonic anhydrases .

Synthesis Analysis

The synthesis of derivatives of 4-fluoro-2-methylbenzenesulfonamide involves various chemical reactions and catalysts. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are selective COX-2 inhibitors, includes the introduction of a fluorine atom to increase selectivity . N-Fluorobenzenesulfonimide has been used as a catalyst attenuator in the cycloisomerization of ynesulfonamide to synthesize azepino[4,5-b]indole derivatives . Moreover, N-fluorobenzenesulfonimide has been employed as an oxidant in the copper-catalyzed N-demethylation of amides .

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methylbenzenesulfonamide and its derivatives is crucial for their biological activity and interaction with enzymes. For example, the crystal structures of fluorinated benzenesulfonamides complexed with carbonic anhydrase isozymes have been determined, showing that fluorinated compounds exhibit higher binding potency than non-fluorinated ones . The crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative have been investigated, revealing the importance of intermolecular interactions and hydrogen bonding in the formation of their crystal structures .

Chemical Reactions Analysis

4-Fluoro-2-methylbenzenesulfonamide and its derivatives participate in various chemical reactions. The fluorine atom plays a significant role in these reactions, as seen in the enantioselective fluorination of 2-oxindoles, where the reactivity and selectivity of N-fluorobenzenesulfonamide were fine-tuned by modifying the substituents on its phenyl rings . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for certain pesticides, involves a series of reactions starting from bis(4-amino-2-chlorophenyl) disulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-methylbenzenesulfonamide derivatives are influenced by their molecular structure. The synthesis and characterization of a sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, involved various spectroscopic techniques and theoretical calculations to determine its structural and spectroscopic properties, as well as its thermodynamic properties and molecular interactions . The presence of fluorine atoms in the structure of benzenesulfonamides has been shown to significantly affect their binding potencies and selectivities .

Wissenschaftliche Forschungsanwendungen

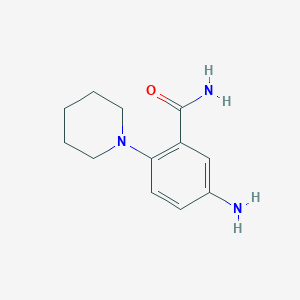

1. Corrosion Inhibition in Iron

Piperidine derivatives, including those similar to 4-Fluoro-2-methylbenzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, proving their efficacy in corrosion prevention (Kaya et al., 2016).

2. Chemical Transformations in Organic Synthesis

Research shows that 4-Fluoro-2-methylbenzenesulfonamide-related compounds are involved in various organic transformations. For instance, the transformation of 4,6-diphenyl 5-fluoro-2-aminopyrimidine into a related sulfonamide compound has been a subject of interest, highlighting the role of these compounds in complex organic synthesis processes (Wang et al., 2017).

3. Crystal Structure Analysis

Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)-benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide, have been carried out. These studies focus on understanding the packing patterns and intermolecular interactions, which are crucial for the development of new materials and drugs (Suchetan et al., 2015).

4. Enzyme Inhibition Studies

Compounds related to 4-Fluoro-2-methylbenzenesulfonamide have been investigated for their potential as enzyme inhibitors. For example, studies on carbonic anhydrase inhibition by similar sulfonamide compounds provide insights into the development of new therapeutic agents (Dugad & Gerig, 1988).

Safety and Hazards

4-Fluoro-2-methylbenzenesulfonamide may cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with water liberates toxic gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which 4-fluoro-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .

Result of Action

As a sulfonamide, its action typically results in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .

Eigenschaften

IUPAC Name |

4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357559 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzenesulfonamide | |

CAS RN |

489-17-8 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

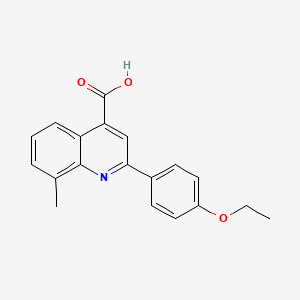

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)